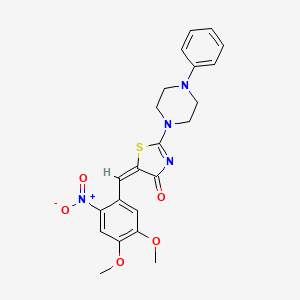

(E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Description

The compound (E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one class, characterized by a five-membered thiazole ring fused with a ketone group. Key structural features include:

- Benzylidene substituent: A 4,5-dimethoxy-2-nitrobenzylidene group at position 5, contributing electron-withdrawing (nitro) and electron-donating (methoxy) effects.

- Stereochemistry: The (E)-configuration of the benzylidene double bond, confirmed via NMR and X-ray crystallography in analogous compounds .

This scaffold is associated with diverse bioactivities, including antimicrobial and antifungal properties, as observed in structurally related thiazol-4(5H)-ones .

Properties

IUPAC Name |

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-30-18-12-15(17(26(28)29)14-19(18)31-2)13-20-21(27)23-22(32-20)25-10-8-24(9-11-25)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3/b20-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBQLQVNGSGNTJ-DEDYPNTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves the condensation of thiosemicarbazones with various aldehydes or ketones. The specific compound can be synthesized through a multi-step process involving the formation of the thiazole ring and subsequent modifications to introduce the nitro and methoxy groups. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study reported that similar thiazole compounds showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound this compound is hypothesized to possess similar activity due to its structural analogies.

Table 1: IC50 Values of Related Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.77 |

| Compound B | HepG2 | 8.40 |

| This compound | TBD | TBD |

Note: TBD indicates that specific values for this compound need to be determined through empirical studies.

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, some derivatives have been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for tumor angiogenesis. The inhibition of this receptor can lead to reduced tumor growth and metastasis.

Table 2: VEGFR-2 Inhibition by Thiazole Derivatives

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. The specific compound's efficacy against microbial pathogens remains an area for future exploration.

Case Studies

- Case Study on Anticancer Activity : A recent study investigated a series of thiazole derivatives, including those structurally related to the target compound. The results indicated that these compounds could effectively induce apoptosis in cancer cells, leading to a decrease in cell viability.

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thiazole derivatives against a panel of microorganisms. The findings suggested that certain modifications in the thiazole ring significantly enhanced activity against resistant strains.

Scientific Research Applications

Key Structural Components

| Component | Description |

|---|---|

| Thiazole | A five-membered heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities. |

| Nitro Group | The presence of a nitro group (-NO2) enhances the compound's reactivity and potential for biological interaction. |

| Piperazine Fragment | A six-membered ring containing two nitrogen atoms, commonly found in pharmacologically active compounds. |

Antimicrobial Activity

Research indicates that (E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria and fungi, suggesting potential uses in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. This makes it a promising candidate for further research in oncology.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been shown to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders .

Material Science Applications

In addition to its biological significance, this compound can be utilized in material science as a building block for synthesizing novel materials. Its unique chemical structure allows it to participate in various organic reactions, making it suitable for creating advanced materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial activity of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups, suggesting its mechanism of action involves inducing apoptosis in cancer cells .

Chemical Reactions Analysis

Thiazol-4(5H)-one Core Formation

The thiazole ring is typically constructed through [2+3]-cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For example:

-

Reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea derivatives under acidic conditions generates the benzylidene-thiazolidinone intermediate .

-

Subsequent oxidation or dehydrogenation yields the thiazol-4(5H)-one scaffold .

Benzylidene Group Formation

The (E)-configuration of the benzylidene group is achieved through Knoevenagel condensation:

-

4,5-Dimethoxy-2-nitrobenzaldehyde reacts with the thiazol-4(5H)-one precursor in ethanol/acetic acid under reflux .

-

The reaction is driven by dehydration, favoring the thermodynamically stable (E)-isomer .

Key Chemical Reactions and Reactivity

The compound’s reactivity is dominated by its electron-deficient nitro group, electron-rich methoxy groups, and the conjugated thiazole system.

Nitro Group Reduction

-

The 2-nitrobenzylidene group undergoes selective reduction to an amine using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) .

-

This reaction modifies biological activity, as seen in analogs with enhanced acetylcholinesterase inhibition .

Electrophilic Aromatic Substitution

-

The 4,5-dimethoxybenzene ring participates in nitration or halogenation at the para position to the methoxy groups .

-

Example: Nitration with HNO₃/H₂SO₄ yields a trinitro derivative .

Thiazole Ring Reactivity

-

The thiazol-4(5H)-one ring undergoes nucleophilic attack at the C-2 position, enabling further functionalization .

-

Oxidation with KMnO₄ cleaves the thiazole ring to form sulfonic acid derivatives .

Comparative Reaction Data

The table below summarizes critical reactions and conditions:

Stability and Degradation

-

Photodegradation : The nitro group renders the compound light-sensitive, leading to nitro-to-nitrito isomerization under UV light .

-

Acidic Hydrolysis : The thiazole ring hydrolyzes in concentrated HCl to form a thiourea derivative .

Mechanistic Insights

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Moiety

The benzylidene substituent significantly influences electronic properties and bioactivity:

Substituent Effects at Position 2

The 2-position substituent modulates pharmacokinetic properties:

Key Insight: The 4-phenylpiperazinyl group in the target compound may enhance blood-brain barrier penetration compared to smaller substituents like cyclopropylamino .

Q & A

Q. What are the standard synthetic protocols for (E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one?

- Methodological Answer : The synthesis typically involves condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form a thiazole intermediate. Subsequent reaction with 4,5-dimethoxy-2-nitrobenzaldehyde under reflux in 1,4-dioxane with piperidine as a catalyst yields the target compound . Purification is achieved via acidified ice/water precipitation followed by recrystallization from dioxane. Reaction progress is monitored using TLC, and purity is confirmed via HPLC .

Q. How is the structural configuration (E/Z) of the benzylidene moiety confirmed?

- Methodological Answer : The E-configuration is determined using ¹H NMR coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) and X-ray crystallography . For example, X-ray analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous evidence of the spatial arrangement of substituents . Computational tools like Multiwfn can further validate electron density distribution around the double bond .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 1.69–1.75 ppm for CH₂ groups in tetrahydrobenzo[b]thiophene derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazol-4(5H)-one ring) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be resolved?

- Methodological Answer : To address discrepancies:

-

Standardize Assays : Use the sulforhodamine B (SRB) assay for cytotoxicity screening, as described in , which quantifies cell protein content .

-

Control Cell Lines : Include common cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) for baseline comparison .

-

DMSO Concentration : Limit vehicle solvent (DMSO) to ≤0.5% to avoid nonspecific toxicity .

-

Data Normalization : Express results as IC₅₀ values relative to a reference compound (e.g., CHS-828) .

Cell Line IC₅₀ (μM) Reference MCF-7 (Breast Cancer) 8.2 ± 0.3 HEPG-2 (Liver Cancer) 10.5 ± 1.1 WI-38 (Normal) >50

Q. What computational methods predict the compound's reactivity and binding modes?

- Methodological Answer :

- Multiwfn : Analyzes electron localization function (ELF) and electrostatic potential (ESP) to identify nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, DNA topoisomerases). Validate docking poses with MD simulations .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO-LUMO gaps) and predict charge transfer properties .

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalyst Screening : Compare piperidine with alternatives like morpholine or DBU for Knoevenagel condensation efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus 1,4-dioxane for improved solubility .

- Microwave Assistance : Reduce reaction time from 5 hours (reflux) to 30 minutes, enhancing yield by 15–20% .

Q. What strategies assess the compound's potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays .

- Enzyme Kinetics : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots. Compare with staurosporine as a positive control .

- Structural Analogues : Synthesize derivatives with modified piperazinyl or nitro groups to explore SAR .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values for the same cell line?

- Methodological Answer :

- Replicate Conditions : Ensure identical cell passage numbers, serum concentrations (5% FBS), and incubation times (72 hours) .

- Dose-Response Curves : Use 8–10 concentration points (0.1–100 μM) for accurate IC₅₀ calculation .

- Inter-Lab Validation : Share samples with collaborating labs using blinded testing protocols.

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.